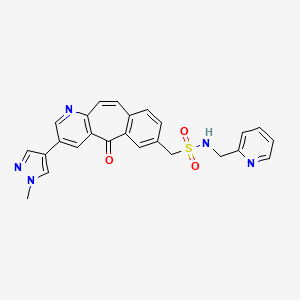

MK-8033

Description

MK-8033 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

inhibits both Ron and c-Met kinases; structure in first source

Properties

IUPAC Name |

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFTOSOFDEKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143002 | |

| Record name | MK-8033 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001917-37-8 | |

| Record name | MK-8033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8033 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-8033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-8033 mechanism of action on c-Met

An In-Depth Technical Guide to the Mechanism of Action of Tepotinib on c-Met

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tepotinib (formerly known as MSC2156119J) is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Dysregulation of the MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping alterations, gene amplification, or protein overexpression, is a key driver in various cancers, promoting tumor growth, invasion, and metastasis.[1][3][4] Tepotinib is designed to specifically target and inhibit this oncogenic signaling.[5] Structural analyses have confirmed that tepotinib binds to the ATP-binding site of the MET kinase domain.[6] This technical guide provides a comprehensive overview of the mechanism of action of tepotinib on c-Met, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Tepotinib functions as a Type Ib kinase inhibitor, binding to the MET kinase domain in a U-shaped conformation.[1] This interaction is characterized by critical π-stacking with the tyrosine residue Y1230 in the activation loop of the unphosphorylated MET.[7] By occupying the ATP-binding pocket, tepotinib effectively prevents the autophosphorylation of key tyrosine residues (Y1234 and Y1235) in the kinase domain that are essential for receptor activation.[4][8][9] This blockade of MET activation leads to the downstream inhibition of critical signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, thereby suppressing tumor cell proliferation, survival, and invasion.[1][3]

Quantitative Data on Inhibitory Activity

The potency of tepotinib has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against MET kinase.

Table 1: Biochemical and Cellular Inhibitory Activity of Tepotinib

| Assay Type | Target/Cell Line | Condition | IC50 Value (nM) | Reference |

| Biochemical Kinase Assay | Recombinant human MET kinase domain | Cell-free | 1.7, 1.8 | [1] |

| Biochemical Kinase Assay | c-Met | Cell-free | 4 | [10] |

| Cellular Phosphorylation Assay | EBC-1 (MET amplified) | HGF-independent | 1.1 | [11] |

| Cellular Phosphorylation Assay | EBC-1 (MET amplified) | HGF-independent | 9 | [10] |

| Cellular Phosphorylation Assay | A549 (NSCLC) | HGF-induced | 5.4 | [11] |

| Cellular Phosphorylation Assay | A549 (NSCLC) | HGF-induced | 6 | [10] |

| Cellular Viability Assay | MKN-45 (gastric cancer) | - | < 1 | [10] |

Preclinical Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of tepotinib in cancers with MET alterations.

Table 2: In Vivo Efficacy of Tepotinib in Xenograft Models

| Model | Cancer Type | MET Alteration | Treatment | Outcome | Reference |

| Hs746T Xenograft | Gastric Carcinoma | MET amplification & overexpression | 15 mg/kg, daily | Complete tumor regression | [10] |

| LU5349 Orthotopic | NSCLC Brain Metastasis | MET amplification | 125 mg/kg, daily | -84% median tumor volume change | [1] |

| LU5406 Orthotopic | NSCLC Brain Metastasis | MET amplification | 125 mg/kg, daily | -63% median tumor volume change | [1] |

| DFCI081 Xenograft | NSCLC | Activating EGFR mutation, MET amplification | Tepotinib alone | Complete tumor regression | [11] |

| HCC827-GR-T790M Xenograft | NSCLC | EGFR T790M, high c-Met | Tepotinib + Rociletinib | Complete tumor regression | [11] |

Experimental Protocols

Biochemical c-Met Kinase Inhibition Assay

This protocol outlines a method for determining the IC50 value of tepotinib against recombinant c-Met kinase.

Methodology:

-

Compound Preparation: A serial dilution of tepotinib is prepared in DMSO.

-

Reaction Mixture: A reaction mixture is prepared containing a recombinant human MET kinase domain (amino acid residues 974-end), a biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr), and [γ-33P]-labeled ATP in a kinase assay buffer.[1]

-

Kinase Reaction: The kinase reaction is initiated by adding the reaction mixture to a streptavidin-coated flash-plate containing the diluted tepotinib or DMSO control.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for phosphorylation of the substrate.

-

Detection: The reaction is stopped, and unincorporated [γ-33P]-ATP is washed away. The amount of incorporated radiolabel, which is proportional to kinase activity, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay

This protocol describes a method to measure the inhibition of c-Met phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Cancer cell lines with either HGF-dependent (e.g., A549) or HGF-independent (e.g., EBC-1, Hs746T) MET activation are cultured.[11]

-

Serum Starvation: For HGF-dependent models, cells are serum-starved for approximately 20 hours to reduce basal receptor tyrosine kinase activity.[11]

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of tepotinib for a specified duration (e.g., 45 minutes).[11]

-

HGF Stimulation: In HGF-dependent models, cells are stimulated with recombinant HGF (e.g., 100 ng/mL) for a short period (e.g., 5 minutes) to induce MET phosphorylation.[11]

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Detection: The levels of phosphorylated MET (p-MET) and total MET are quantified using methods such as ELISA or Western blotting with specific antibodies.

-

Data Analysis: The ratio of p-MET to total MET is calculated, and the percentage of inhibition is determined relative to the vehicle-treated control to derive the IC50 value.

In Vivo Xenograft Model Efficacy Study

This protocol details a general workflow for assessing the anti-tumor efficacy of tepotinib in a mouse xenograft model.

Methodology:

-

Cell Implantation: Human cancer cells with known MET alterations are subcutaneously injected into immunocompromised mice.[10]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into groups and treated orally with tepotinib at various doses or with a vehicle control, typically once daily.[10]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²) / 2.[12]

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis to confirm target engagement (e.g., inhibition of MET phosphorylation).

-

Efficacy Calculation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the tepotinib-treated groups to the vehicle control group, often expressed as tumor growth inhibition (TGI).

Conclusion

Tepotinib is a highly specific and potent inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action, centered on the competitive inhibition of ATP binding and subsequent blockade of receptor phosphorylation, has been extensively validated through biochemical, cellular, and in vivo studies. The robust anti-tumor activity observed in preclinical models, particularly those with METex14 skipping alterations and MET amplification, has been translated into clinical efficacy, leading to its approval for the treatment of adult patients with metastatic non-small cell lung cancer harboring METex14 skipping alterations.[1] The detailed methodologies and comprehensive data presented in this guide underscore the well-characterized mechanism of tepotinib, providing a solid foundation for further research and clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 3. trial.medpath.com [trial.medpath.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Biophysical and structural characterization of the impacts of MET phosphorylation on tepotinib binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]

MK-8033: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Profile of a c-Met/Ron Kinase Inhibitor

This technical guide provides a comprehensive overview of MK-8033, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Developed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and key preclinical findings for this compound. All quantitative data is presented in structured tables, and detailed methodologies for cited experiments are provided to facilitate reproducibility and further investigation.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule inhibitor characterized by a 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide[3] |

| Molecular Formula | C₂₅H₂₁N₅O₃S[3] |

| Molecular Weight | 471.53 g/mol [3] |

| CAS Number | 1001917-37-8[3] |

| SMILES String | CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2[3] |

A summary of the available physicochemical properties of this compound is provided in Table 2. It is important to note that experimentally determined values for pKa, logP, and aqueous solubility are not widely published in the public domain.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| pKa | Data not publicly available | Predicted values may be obtained using computational models. |

| logP | Data not publicly available | Predicted values may be obtained using computational models. |

| Solubility | Soluble in DMSO | Quantitative aqueous solubility data is not publicly available. |

Mechanism of Action and In Vitro Potency

This compound is an ATP-competitive inhibitor that demonstrates high affinity for the activated (phosphorylated) conformation of the c-Met kinase domain.[3] This preferential binding to the active state contributes to its specificity.[3] It also potently inhibits the Ron kinase, another member of the Met family.[1] The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC₅₀ (nM) | Notes |

| c-Met (wild-type) | 1 | Enzymatic assay.[1] |

| Ron | 7 | Enzymatic assay.[1] |

| c-Met (Y1230C mutant) | 0.6 | Enzymatic assay.[3] |

| c-Met (Y1235D mutant) | 1.0 | Enzymatic assay.[3] |

| c-Met (M1250T mutant) | 0.9 | Enzymatic assay.[3] |

| GTL-16 Cell Proliferation | 580 | GTL-16 is a gastric carcinoma cell line with c-Met amplification.[4] |

The inhibition of c-Met by this compound leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and invasion.[4]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical characterization of this compound.

c-Met Kinase Inhibition Assay (Enzymatic)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of this compound against the c-Met enzyme.

Methodology:

-

Plate Preparation: Recombinant human c-Met kinase is added to the wells of a microplate. A serial dilution of this compound in an appropriate solvent (e.g., DMSO) is then added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and a suitable substrate, such as poly(Glu,Tyr) 4:1.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

-

Detection: The amount of product (ADP) formed is quantified using a detection reagent, such as ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.

-

Data Analysis: The luminescence is measured using a microplate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of this compound in a cancer cell line.

Methodology:

-

Cell Seeding: Cancer cells (e.g., GTL-16) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., GTL-16) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, at which point the mice are randomized into different treatment groups, including a vehicle control group and one or more this compound dose groups.

-

Drug Administration: this compound is administered to the mice according to a predetermined schedule and route (e.g., oral gavage).

-

Monitoring: Tumor size and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated groups to the vehicle control group.

Pharmacokinetics and Clinical Development

Pharmacokinetic studies in preclinical models have shown that this compound has moderate clearance and favorable oral bioavailability.[1]

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | T₁/₂ (h) | Bioavailability (%) |

| Rat | 0.8 | 35 |

| Dog | 3.1 | 33 |

This compound advanced to a first-in-human Phase I clinical trial in patients with advanced solid tumors.[4][5] The study established the maximum tolerated dose (MTD) and characterized the safety profile and preliminary clinical activity.

Table 5: Summary of Phase I Clinical Trial of this compound

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 750 mg twice daily[4] |

| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, vomiting, transaminitis, hypokalemia[4] |

| Most Frequent Toxicities | Fatigue (28.3%), nausea (21.7%), alopecia (19.6%)[4] |

| Clinical Activity | One partial response and eight cases of stable disease were observed.[4] |

Despite being well-tolerated, further clinical development of this compound was discontinued due to limited clinical activity.[5]

Conclusion

This compound is a potent and selective dual inhibitor of c-Met and Ron kinases with a distinct preference for the activated kinase conformation. It has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models. While the compound was found to be safe and well-tolerated in a Phase I clinical trial, it exhibited limited clinical efficacy, leading to the cessation of its development. The information presented in this technical guide provides a comprehensive resource for researchers interested in the chemical and biological properties of this compound and its potential as a pharmacological tool for studying c-Met and Ron signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8033: A Technical Guide to a Dual c-Met/Ron Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8033 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates dual specificity for the c-Met and Ron receptor tyrosine kinases.[1] Exhibiting low nanomolar inhibitory concentrations against both wild-type and mutated forms of c-Met, this compound has shown significant anti-proliferative and anti-tumor activity in preclinical models.[2][3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies relevant to the evaluation of this compound. While the clinical development of this compound was discontinued, the information presented here serves as a valuable resource for researchers in the field of kinase inhibitor drug discovery.[4]

Introduction to c-Met and Ron Signaling

The c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantaise) receptor tyrosine kinases are key regulators of cellular growth, motility, and invasion.[2][4] Aberrant activation of these signaling pathways, through overexpression, mutation, or autocrine/paracrine signaling loops, is implicated in the pathogenesis and progression of numerous human cancers.[4][5] The structural homology between c-Met and Ron provides a rationale for the development of dual inhibitors, which may offer a broader spectrum of anti-cancer activity and potentially circumvent resistance mechanisms.

This compound: Mechanism of Action and In Vitro Activity

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of both c-Met and Ron and preventing their phosphorylation and subsequent activation of downstream signaling cascades.[1] Notably, this compound displays a preferential binding to the activated (phosphorylated) conformation of c-Met.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Wild-type c-Met | Kinase Assay | 1 nM | [2] |

| Ron | Kinase Assay | 7 nM | [2] |

| c-Met (N1100Y mutant) | Kinase Assay | 2.0 nM | [3] |

| c-Met (Y1230C mutant) | Kinase Assay | 1.0 nM | [3] |

| c-Met (Y1230H mutant) | Kinase Assay | 0.6 nM | [3] |

| c-Met (Y1235D mutant) | Kinase Assay | 0.6 nM | [3] |

| c-Met (M1250T mutant) | Kinase Assay | 1.2 nM | [3] |

| GTL-16 cell proliferation | Cell-based Assay | 582 ± 30 nM | [3] |

| HCT116 cell proliferation | Cell-based Assay | > 10,000 nM | [3] |

| c-Met phosphorylation (Y1349) in GTL-16 cells | Cellular Assay | 0.03 µM | [2] |

Table 2: Binding Affinity of this compound to c-Met

| c-Met Conformation | Assay Type | Dissociation Constant (Kd) | Reference |

| Phosphorylated | BIAcore | 3.2 nM | [3] |

| Unphosphorylated | BIAcore | 10.4 nM | [3] |

In Vivo Preclinical Efficacy

This compound has demonstrated dose-dependent anti-tumor activity in a c-Met amplified gastric cancer xenograft model (GTL-16). Oral administration of this compound led to significant tumor growth inhibition.

Table 3: In Vivo Efficacy of this compound in GTL-16 Xenograft Model

| Dose (oral, twice daily for 21 days) | Tumor Growth Inhibition (%) | Reference |

| 3 mg/kg | 22 | [2] |

| 10 mg/kg | 18 | [2] |

| 30 mg/kg | 57 | [2] |

| 100 mg/kg | 86 | [2] |

Signaling Pathways and Experimental Workflow

c-Met and Ron Signaling Pathways

The following diagram illustrates the canonical signaling pathways activated by c-Met and Ron, leading to cellular responses such as proliferation, survival, and motility.

Figure 1: Simplified c-Met and Ron signaling pathways.

This compound Mechanism of Dual Inhibition

This diagram illustrates how this compound competitively binds to the ATP-binding site of both c-Met and Ron, thereby inhibiting their kinase activity and blocking downstream signaling.

Figure 2: Mechanism of dual inhibition by this compound.

Representative Experimental Workflow

The following workflow outlines a typical series of experiments for evaluating a dual kinase inhibitor like this compound.

Figure 3: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols (Representative)

Disclaimer: The following are representative protocols based on standard methodologies. The exact protocols used in the original studies of this compound are not publicly available.

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a generic method for determining the in vitro inhibitory potency of a compound against a purified kinase.

Materials:

-

Purified recombinant c-Met or Ron kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (or test compound)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).

-

Add 2 µL of a solution containing the kinase (e.g., 2 ng of Ron) in kinase buffer.

-

Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibition of c-Met or Ron phosphorylation in a cellular context.

Materials:

-

Cancer cell line with activated c-Met or Ron (e.g., GTL-16)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met (Y1349), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., GTL-16)

-

Matrigel

-

This compound

-

Vehicle for oral administration

-

Calipers

-

Animal housing and care facilities

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses and schedule (e.g., twice daily). Administer the vehicle to the control group.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot).

-

Calculate the tumor growth inhibition for each treatment group compared to the control group.

Clinical Development and Conclusion

This compound entered a first-in-human Phase I clinical trial (NCT00559182) in patients with advanced solid tumors.[6] The study established a maximum tolerated dose (MTD) of 750 mg twice daily.[4] The most common treatment-related adverse events were fatigue, nausea, and alopecia, which were predominantly mild to moderate in severity.[4] While the drug was generally well-tolerated, it demonstrated limited clinical activity, with one partial response and eight patients with stable disease.[4] Consequently, the clinical development of this compound was discontinued by the sponsoring company.[4]

Despite its discontinuation, the preclinical data for this compound highlight the potential of dual c-Met/Ron inhibition as a therapeutic strategy in oncology. The information and representative protocols provided in this guide serve as a valuable technical resource for researchers working on the discovery and development of novel kinase inhibitors.

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.jp [promega.jp]

- 6. benchchem.com [benchchem.com]

In Vitro Efficacy of MK-8033: A Technical Overview for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of MK-8033, a potent small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

This compound demonstrates significant anti-proliferative activity across various cancer cell lines, with a pronounced effect in those exhibiting c-Met pathway dysregulation. As a dual inhibitor of c-Met and Ron, this compound has a biochemical half-maximal inhibitory concentration (IC50) of 1 nM for c-Met and 7 nM for Ron.[1] Its primary mechanism of action involves the inhibition of c-Met autophosphorylation and subsequent downstream signaling cascades, including the MAPK (ERK1/2) and PI3K (AKT) pathways.

Quantitative In Vitro Activity of this compound

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The following table summarizes the reported IC50 values, highlighting the compound's potency, particularly in gastric and non-small cell lung cancer models.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GTL-16 | Gastric Cancer | 0.58 | [1] |

| EBC-1 | Non-Small Cell Lung Cancer | Data suggests dose-dependent inhibition of signaling | [1] |

| H1993 | Non-Small Cell Lung Cancer | Data suggests dose-dependent inhibition of signaling | [1] |

| A549 | Non-Small Cell Lung Carcinoma | Inhibition of HGF-induced phosphorylation observed | [2] |

Note: Further research is needed to establish a comprehensive panel of IC50 values across a wider range of cancer cell lines.

Mechanism of Action: Inhibition of c-Met Signaling

This compound exerts its anti-tumor effects by targeting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This activation cascade promotes cell proliferation, survival, migration, and invasion. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and the subsequent activation of pro-oncogenic pathways like PI3K/AKT and RAS/MEK/ERK.

Caption: this compound inhibits c-Met signaling.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Cell Viability and Anti-proliferative Assay (MTT/WST-based)

This protocol outlines a common method for determining the IC50 values of this compound in cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT/WST Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or a water-soluble tetrazolium salt (WST) reagent to each well. Incubate for 2-4 hours at 37°C.

-

Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals. For WST assays, the product is soluble and this step is not required.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for c-Met Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on c-Met phosphorylation and downstream signaling.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for a specified time (e.g., 2 hours). For some experiments, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes prior to lysis.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Cell Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Annexin V-negative/PI-negative cells are considered viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.

References

Preclinical Pharmacology of MK-8033: A Technical Overview

Abstract

MK-8033 is a potent, small-molecule inhibitor of the c-Met receptor tyrosine kinase, which binds preferentially to the activated conformation of the enzyme.[1][2][3] The c-Met pathway, driven by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling axis implicated in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is a known driver in numerous human cancers. Preclinical studies demonstrated that this compound effectively inhibits c-Met signaling, leading to anti-proliferative activity in cancer cell lines and tumor growth inhibition in xenograft models.[1] This document provides a detailed overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, outlining representative experimental protocols, and visualizing the underlying biological and experimental frameworks. While clinical development of this compound was discontinued due to limited clinical activity, the preclinical data provides a valuable case study in the development of c-Met inhibitors.[1][2][3]

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

The c-Met receptor is the only high-affinity receptor for Hepatocyte Growth Factor (HGF).[1] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation at key tyrosine residues. This activation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS/MAPK (ERK1/2) and PI3K/AKT pathways, which drive oncogenic processes.[1]

This compound acts as an ATP-competitive inhibitor, targeting the kinase domain of c-Met. It potently blocks the autophosphorylation of the receptor, thereby preventing the recruitment and activation of downstream signaling molecules.[1] This inhibition has been demonstrated in cancer cells with both HGF-stimulated and constitutive c-Met activation.[1]

In Vitro Pharmacology

This compound demonstrated potent and specific inhibition of c-Met kinase activity and cell proliferation in various cancer cell lines.

Quantitative In Vitro Data

The following table summarizes the key quantitative metrics from in vitro assays.

| Parameter | Value | Target/Cell Line | Description | Reference |

| Biochemical Potency | ||||

| IC₅₀ (HGF/c-Met Axis) | 1 nM | N/A (Biochemical Assay) | Concentration required for 50% inhibition of c-Met kinase activity. | [1] |

| Cellular Activity | ||||

| Anti-proliferative IC₅₀ | Sub-micromolar | Various cancer cell lines (e.g., Gastric, NSCLC) | Concentration required for 50% inhibition of cell proliferation. | [1] |

| c-Met Phosphorylation | Potent Inhibition | GTL-16 (Gastric Cancer) | Effectively inhibited autophosphorylation in cells with constitutively active c-Met. | [1] |

| Downstream Signaling (pAKT, pERK) | Potent Inhibition | GTL-16, A549 (NSCLC) | Inhibited phosphorylation of downstream effectors AKT and ERK1/2. | [1] |

Representative Experimental Protocol: Cellular Western Blot for c-Met Phosphorylation

This protocol describes a typical experiment to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in the A549 non-small cell lung carcinoma cell line.

-

Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: Cells are seeded in 6-well plates. Upon reaching 70-80% confluency, the growth medium is replaced with serum-free medium for 18-24 hours to reduce basal signaling activity.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in serum-free media for 2 hours. A DMSO vehicle control is included.

-

Ligand Stimulation: Recombinant human HGF is added to a final concentration of 50 ng/mL to all wells (except the unstimulated control) for 15 minutes at 37°C to induce c-Met phosphorylation.

-

Cell Lysis: The medium is aspirated, and cells are washed with ice-cold Phosphate-Buffered Saline (PBS). Cells are then lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the inhibition of phosphorylation relative to the HGF-stimulated control.

In Vivo Pharmacology and Pharmacokinetics

The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the GTL-16 gastric cancer cell line, which harbors a constitutively activated c-Met.

Quantitative In Vivo Data

| Parameter | Value | Animal Model | Dosing Regimen | Outcome | Reference |

| Efficacy | |||||

| Tumor Growth | Inhibition | GTL-16 Xenograft (Mouse) | 100 mg/kg, orally, twice daily (BID) | Significantly suppressed tumor growth compared to vehicle control. | [1] |

| Pharmacokinetics (PK) | |||||

| Plasma Exposure (PK/PD) | Exceeded IC₅₀ for 24h | Mouse | 100 mg/kg, orally, BID | Plasma concentrations were maintained above the target inhibition IC₅₀. | [1] |

| Tolerability | |||||

| General Safety | Well-tolerated | Mouse | 100 mg/kg, orally, BID | No significant adverse effects or body weight loss were reported. | [1] |

Representative Experimental Protocol: Mouse Xenograft Efficacy Study

This protocol provides a typical workflow for assessing the in vivo efficacy of an oral anti-cancer agent in a subcutaneous xenograft model.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Cell Implantation: GTL-16 human gastric carcinoma cells are harvested during the exponential growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). When the mean tumor volume reaches approximately 150-200 mm³, mice are randomized into treatment groups (e.g., n=8-10 per group).

-

Treatment Administration:

-

Vehicle Group: Receives the formulation vehicle (e.g., 0.5% methylcellulose in water) orally, twice daily.

-

This compound Group: Receives this compound formulated in the vehicle at a dose of 100 mg/kg, orally, twice daily.

-

-

Monitoring: Animal body weight and tumor volume are measured 2-3 times weekly. Animals are monitored daily for any signs of toxicity or distress.

-

Study Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor volumes and body weights between the treatment and vehicle groups. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-cMet).

Conclusion

The preclinical data package for this compound characterizes it as a potent and effective inhibitor of the HGF/c-Met signaling pathway. It demonstrated low nanomolar biochemical potency, broad anti-proliferative activity in relevant cancer cell lines, and significant in vivo anti-tumor efficacy in a c-Met-driven xenograft model at a well-tolerated dose.[1] The pharmacodynamic and pharmacokinetic relationship was established in mice, showing that the efficacious dose maintained plasma concentrations above the target inhibitory concentration.[1] Despite this promising preclinical profile, further clinical development was halted. The information presented serves as a comprehensive technical summary for researchers in the field of oncology and drug development.

References

- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8033: A Technical Guide to its Binding Affinity for Activated c-Met

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MK-8033 to the activated c-Met receptor tyrosine kinase. This compound is a potent and specific dual ATP-competitive inhibitor of c-Met and Ron kinases, demonstrating preferential binding to the activated, phosphorylated state of c-Met.[1][2][3] This document outlines the quantitative binding data, detailed experimental protocols for assessing binding affinity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to c-Met

The binding affinity and inhibitory concentration of this compound against various forms of the c-Met kinase have been determined through multiple in vitro and in vivo studies. The data consistently demonstrates the high potency of this compound, particularly against the activated (phosphorylated) form of the enzyme.

| Target | Parameter | Value | Notes |

| Wild-Type c-Met | IC50 | 1 nM | ATP competitive inhibition.[1][2] |

| Phosphorylated c-Met Kinase Domain | Kd | 3.2 nM | Demonstrates a 3-fold tighter binding compared to the unphosphorylated form.[1][2] |

| Unphosphorylated c-Met Kinase Domain | Kd | 10.4 nM | |

| c-Met N1100Y Mutant | IC50 | 2.0 nM | An activating mutant.[1] |

| c-Met Y1230C Mutant | IC50 | 0.6 - 1 nM | Oncogenic activation loop mutant; tested at 50 µM ATP.[1] |

| c-Met Y1230H Mutant | IC50 | 0.6 - 1 nM | Oncogenic activation loop mutant; tested at 50 µM ATP.[1] |

| c-Met Y1235D Mutant | IC50 | 0.6 - 1 nM | Oncogenic activation loop mutant; tested at 50 µM ATP.[1] |

| c-Met M1250T Mutant | IC50 | Not explicitly quantified but noted as an activating mutant inhibited by this compound.[1] | |

| Ron Kinase | IC50 | 7 nM | Demonstrating dual specificity.[2][4] |

| GTL-16 Gastric Cancer Cells (c-Met amplified) | IC50 (proliferation) | 582 ± 30 nM | A cell line with constitutively activated c-Met.[1][2] |

| HCT116 Cells (no basal c-Met activation) | IC50 (proliferation) | > 10,000 nM | Demonstrates selectivity for cells with activated c-Met.[1] |

| GTL-16 Tumor Xenograft | in vivo IC50 | 1.3 µM | Based on plasma concentration and inhibition of c-Met phosphorylation (p-Met Y1349).[1] |

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like this compound involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experimental approaches.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain (activated)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in kinase assay buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of the recombinant c-Met kinase and the kinase substrate in the assay buffer.

-

Reaction Initiation: In the wells of the assay plate, combine the c-Met kinase/substrate solution with the various concentrations of this compound.

-

ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The final concentration of ATP should be close to the Km value for c-Met to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based c-Met Phosphorylation Assay (Cellular IC50)

This assay quantifies the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

Materials:

-

Cancer cell line with activated c-Met (e.g., GTL-16)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Phospho-c-Met specific antibodies

-

Total c-Met antibodies

-

Detection system (e.g., AlphaScreen, Western Blot, or High-Content Imaging)

Procedure (using AlphaScreen as an example):

-

Cell Culture and Treatment: Plate the c-Met activated cells in a 384-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours).

-

Cell Lysis: Remove the culture medium and lyse the cells directly in the wells using a suitable lysis buffer.

-

Immunodetection: Add a mixture of AlphaScreen acceptor beads conjugated to a generic phosphotyrosine antibody and donor beads conjugated to an antibody specific for total c-Met.

-

Incubation: Incubate the plate in the dark to allow for antibody-antigen binding and bead proximity.

-

Signal Detection: In the presence of phosphorylated c-Met, the donor and acceptor beads are brought into close proximity. Upon laser excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads, resulting in a chemiluminescent signal.

-

Data Analysis: The signal intensity is proportional to the level of c-Met phosphorylation. Calculate the IC50 by plotting the signal against the inhibitor concentration.

Visualizations

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades critical for cell proliferation, survival, and motility.[5] this compound inhibits the initial kinase activity of c-Met, thereby blocking these downstream signals.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase activity.

Caption: Workflow for a biochemical kinase inhibition assay.

References

- 1. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound hydrochloride | c-Met/ Ron抑制剂 | MCE [medchemexpress.cn]

- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MK-8033 in Inhibiting Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8033 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various aspects of cancer progression, including tumor growth, invasion, metastasis, and significantly, tumor angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of inhibiting tumor angiogenesis. While specific quantitative preclinical data on the direct anti-angiogenic effects of this compound are not extensively available in the public domain, this document outlines the established role of the c-Met pathway in angiogenesis and details the standard experimental protocols used to evaluate the anti-angiogenic potential of c-Met inhibitors like this compound.

Introduction: The c-Met Signaling Axis in Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for providing tumors with the necessary nutrients and oxygen for growth and metastasis. While the vascular endothelial growth factor (VEGF) pathway is a well-established driver of angiogenesis, other signaling cascades, such as the HGF/c-Met pathway, are increasingly recognized as critical contributors, particularly in the context of resistance to anti-VEGF therapies.

The c-Met receptor is primarily expressed on epithelial and endothelial cells. Its activation by HGF triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and tube formation – all key steps in the angiogenic process.

Key Roles of c-Met in Angiogenesis:

-

Endothelial Cell Proliferation and Survival: The c-Met pathway activates downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which promote endothelial cell growth and survival.

-

Endothelial Cell Migration and Invasion: Activation of c-Met stimulates endothelial cell motility, enabling them to migrate and invade the extracellular matrix to form new vessel sprouts.

-

Vessel Morphogenesis: The HGF/c-Met axis is involved in the organization of endothelial cells into three-dimensional tubular structures, a fundamental step in forming functional blood vessels.

-

Crosstalk with VEGF Signaling: The c-Met and VEGF pathways exhibit significant crosstalk. HGF can upregulate the expression of VEGF, and both pathways can synergistically promote angiogenesis. Inhibition of the c-Met pathway may therefore also indirectly impact VEGF-driven angiogenesis.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of c-Met, this compound prevents the autophosphorylation of the receptor upon HGF binding. This blockade of c-Met activation effectively abrogates the initiation of downstream signaling cascades. Consequently, the pro-angiogenic signals mediated by c-Met are suppressed, leading to an inhibition of endothelial cell proliferation, migration, and tube formation.

Signaling Pathways

The binding of HGF to the c-Met receptor leads to its dimerization and the trans-phosphorylation of key tyrosine residues in its kinase domain. These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream pathways critical for angiogenesis.

Figure 1: c-Met Signaling Pathway in Angiogenesis and its Inhibition by this compound.

Data Presentation

Table 1: In Vitro Anti-Angiogenic Activity of this compound (Hypothetical Data)

| Assay | Cell Line | Stimulant | This compound IC50 (nM) |

| Cell Proliferation | HUVEC | HGF (50 ng/mL) | 5 |

| HMVEC | HGF (50 ng/mL) | 8 | |

| Cell Migration | HUVEC | HGF (50 ng/mL) | 10 |

| Tube Formation | HUVEC | HGF (50 ng/mL) | 15 |

Table 2: In Vivo Anti-Angiogenic Activity of this compound in a Xenograft Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Microvessel Density (vessels/mm2) | % Inhibition of MVD |

| Vehicle Control | - | 120 ± 15 | - |

| This compound | 25 | 75 ± 10 | 37.5 |

| This compound | 50 | 48 ± 8 | 60 |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-angiogenic properties of c-Met inhibitors like this compound.

In Vitro Assays

MK-8033: A Comprehensive Technical Guide on its Impact on Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8033 is a potent, orally active, and ATP-competitive small molecule inhibitor that demonstrates high specificity for the c-Met and Ron receptor tyrosine kinases.[1][2] Aberrant activation of the c-Met and Ron signaling pathways is a known driver in the proliferation, survival, migration, and invasion of various cancer cells. Consequently, these kinases have emerged as critical targets for therapeutic intervention. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action and its effects on key signal transduction pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this inhibitor.

Core Mechanism of Action

This compound functions as a dual inhibitor of c-Met and Ron, binding preferentially to the activated (phosphorylated) conformation of these kinases.[1] The binding of their respective ligands, hepatocyte growth factor (HGF) for c-Met and macrophage-stimulating protein (MSP) for Ron, triggers receptor dimerization and autophosphorylation of their kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK)/ERK pathways.[3][4][5][6] By inhibiting the kinase activity of c-Met and Ron, this compound effectively blocks these downstream signaling cascades, leading to reduced tumor cell proliferation and survival.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets and in various cancer cell lines. The following tables summarize the key efficacy data.

| Target | IC50 (nM) |

| c-Met | 1 |

| Ron | 7 |

Table 1: Inhibitory Activity of this compound against c-Met and Ron Kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for its target kinases.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| GTL-16 | Gastric Carcinoma | 0.58 |

| EBC-1 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitivity |

| H1993 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitivity |

| A549 | Non-Small Cell Lung Cancer | Insensitive |

| H460 | Non-Small Cell Lung Cancer | Insensitive |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. The IC50 values for cell proliferation highlight the differential sensitivity of various cancer cell lines to this compound, with c-Met amplified lines like GTL-16 showing higher sensitivity.[1][7]

| Cell Line | Downstream Effect |

| EBC-1 | Dose-dependent reduction in phosphorylation of c-Met, ERK, and Akt. |

| H1993 | Dose-dependent reduction in phosphorylation of c-Met, ERK, and Akt. |

Table 3: Effect of this compound on Downstream Signaling Pathways. this compound demonstrates a clear inhibitory effect on the phosphorylation of key downstream signaling proteins in sensitive cell lines.[1][7]

Signaling Pathways Modulated by this compound

This compound primarily exerts its anti-tumor effects by inhibiting the c-Met and Ron receptor tyrosine kinases, which are upstream activators of the PI3K/AKT and MAPK/ERK signaling pathways.

c-Met/Ron Signaling Pathway

The c-Met and Ron signaling pathways are initiated by ligand binding, leading to receptor dimerization and autophosphorylation. This creates docking sites for adaptor proteins like GRB2 and GAB1, which in turn activate downstream effectors.

Caption: this compound inhibits c-Met and Ron signaling.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial downstream effector of c-Met and Ron, promoting cell survival and proliferation. Activation of PI3K leads to the phosphorylation and activation of AKT.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RON and c-Met facilitate metastasis through the ERK signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of MK-8033: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular targets of the potent c-Met/Ron dual inhibitor, MK-8033, beyond its primary intended targets. Through a comprehensive review of available data, this document provides a detailed overview of its kinase selectivity profile, the experimental methodologies used to determine these interactions, and the potential signaling pathways implicated by its off-target activities.

Executive Summary

This compound is a powerful small molecule inhibitor designed to target the c-Met and Ron receptor tyrosine kinases, both of which are implicated in various cancers. While highly potent against its primary targets, a broader understanding of its interactions with the human kinome is crucial for a complete assessment of its therapeutic potential and potential side effects. This guide summarizes the known off-target profile of this compound, presenting quantitative data from kinome-wide screening and outlining the experimental protocols for identifying such interactions. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's cellular effects.

Quantitative Kinase Inhibition Profile of this compound

This compound has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the quantitative data from a kinome scan, highlighting the inhibitory activity of this compound against its primary targets and notable off-targets at a concentration of 1 µM.

| Target Kinase | Percent Inhibition at 1 µM | Target Class |

| c-Met | > 90% | Receptor Tyrosine Kinase |

| Ron (MST1R) | > 90% | Receptor Tyrosine Kinase |

| Fes | 60 - 70% | Non-receptor Tyrosine Kinase |

| FGFR3 | 60 - 70% | Receptor Tyrosine Kinase |

| Flt4 (VEGFR3) | 60 - 70% | Receptor Tyrosine Kinase |

| Mer | 60 - 70% | Receptor Tyrosine Kinase |

Data sourced from a kinome scan of 221 kinases.[1][2]

Experimental Protocols

The identification and characterization of this compound's cellular targets involve a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the study of this inhibitor.

Kinome-Wide Selectivity Profiling (KinomeScan™)

This method is employed to determine the binding interactions of a test compound against a large panel of kinases.

Principle: The KinomeScan™ assay is a competition-based binding assay. A test compound is incubated with a panel of human kinases, each tagged with a proprietary DNA tag. The kinases are then exposed to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via quantitative PCR (qPCR) of the DNA tag. If the test compound binds to a kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Experimental Workflow:

-

Compound Preparation: this compound is solubilized in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Assay Plate Preparation: A multi-well plate is prepared with each well containing a different DNA-tagged kinase from the panel.

-

Competition Binding: The test compound (this compound) is added to each well at a defined concentration (e.g., 1 µM).

-

Ligand Competition: An immobilized, active-site directed ligand is added to each well. The plate is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.

-

Washing: Unbound components are washed away, leaving only the kinases that have bound to the immobilized ligand.

-

Elution and Quantification: The bound kinases are eluted, and the associated DNA tags are quantified using qPCR.

-

Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO) to calculate the percent inhibition.

KinomeScan Experimental Workflow

Cellular Proteomics Analysis

This technique is used to identify and quantify the abundance of proteins in cells following treatment with a compound of interest, providing insights into the compound's effect on cellular pathways.

Principle: Cellular proteomics, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves the enzymatic digestion of the entire protein content (proteome) of cells into peptides. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer, which determines their mass-to-charge ratio and fragmentation pattern. This information is used to identify the original proteins and quantify their relative abundance between different experimental conditions (e.g., treated vs. untreated cells).

Experimental Workflow:

-

Cell Culture and Treatment: Cancer cell lines of interest are cultured and treated with this compound at a specific concentration and for a defined duration. A control group is treated with the vehicle (e.g., DMSO).

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed to release their protein content.

-

Protein Digestion: The extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.

-

Peptide Cleanup: The resulting peptide mixture is desalted and purified to remove any interfering substances.

-

LC-MS/MS Analysis: The cleaned peptide sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. The peptides are separated based on their physicochemical properties and then ionized and fragmented in the mass spectrometer.

-

Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the peptides and, by inference, the proteins present in the sample. The relative abundance of each protein is quantified by comparing the signal intensities of its corresponding peptides between the this compound-treated and control samples.

Cellular Proteomics Workflow

Signaling Pathways of this compound Targets

The inhibitory action of this compound on its primary and off-target kinases can have significant effects on downstream signaling pathways that regulate cell proliferation, survival, and migration.

c-Met and Ron Signaling

c-Met and its close homolog Ron are receptor tyrosine kinases that are activated by their respective ligands, hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP). Upon ligand binding, these receptors dimerize and autophosphorylate, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are critical for cell growth, survival, and motility. By inhibiting both c-Met and Ron, this compound can effectively shut down these pro-tumorigenic signals.

Inhibition of c-Met and Ron Signaling by this compound

Conclusion

This compound is a highly potent dual inhibitor of c-Met and Ron. Kinome-wide screening has revealed a generally selective profile, with a limited number of off-target kinases inhibited at therapeutically relevant concentrations. The identified off-targets, including Fes, FGFR3, Flt4, and Mer, are also receptor and non-receptor tyrosine kinases, suggesting that the off-target activity of this compound is primarily constrained to this class of enzymes. A thorough understanding of these off-target interactions, facilitated by the experimental approaches detailed in this guide, is essential for the continued development and potential clinical application of this compound. Further investigation into the cellular consequences of inhibiting these off-target kinases will provide a more complete picture of the compound's overall mechanism of action and safety profile.

References

Methodological & Application

Application Notes and Protocols for MK-8033 in a Gastric Cancer Xenograft Model

These application notes provide a comprehensive overview and detailed protocols for the use of MK-8033, a potent small-molecule inhibitor of the HGF/c-Met signaling pathway, in a gastric cancer xenograft model. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for gastric cancer.

Introduction

Gastric cancer is a significant global health concern with high mortality rates, often diagnosed at an advanced stage. The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are frequently dysregulated in gastric cancer, contributing to tumor growth, invasion, and metastasis. This compound is a selective inhibitor of c-Met, which has shown anti-tumor activity in preclinical models of gastric cancer.[1][2] Notably, while this compound demonstrated tolerability in a Phase I clinical trial, its clinical development was discontinued by the sponsoring company.[1][2] Nevertheless, the study of this compound and similar c-Met inhibitors in relevant preclinical models remains valuable for understanding the role of the HGF/c-Met axis in gastric cancer.

Preclinical Data Summary

Preclinical evaluation of this compound in a gastric cancer xenograft model using the GTL-16 cell line, which harbors a constitutively activated c-Met, demonstrated significant anti-tumor activity. Administration of this compound resulted in the inhibition of c-Met autophosphorylation and downstream signaling pathways, including ERK1/2 and AKT, leading to reduced tumor growth.[1]

| Parameter | Details | Reference |

| Compound | This compound | [1][2] |

| Target | c-Met Receptor Tyrosine Kinase | [1] |

| Cancer Model | Gastric Cancer Xenograft | [1] |

| Cell Line | GTL-16 (c-Met activated) | [1] |

| Animal Model | Nude Mice | [3] (generalized) |

| Dosage | 100 mg/kg | [1] |

| Administration | Oral (twice daily) | [1] |

| Observed Effects | Inhibition of tumor growth, Inhibition of ERK1/2 and AKT phosphorylation | [1] |

Signaling Pathway and Experimental Workflow

HGF/c-Met Signaling Pathway Inhibition by this compound

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Gastric Cancer Xenograft Experimental Workflow

Caption: Workflow for a gastric cancer xenograft study using this compound.

Experimental Protocols

1. Cell Culture

-

Cell Line: GTL-16 human gastric carcinoma cell line.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

2. Animal Model

-

Species: Athymic Nude (nu/nu) mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Housing: House mice in a sterile environment, such as an individually ventilated cage (IVC) system, with ad libitum access to sterile food and water.

3. Tumor Implantation

-

Cell Preparation: Harvest GTL-16 cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.

4. Tumor Growth Monitoring and Treatment

-

Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers twice a week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-